molecular formula C20H29N3O3 B11035689 1-Tert-butyl-4-{[4-(2-methoxyphenyl)piperazin-1-yl]carbonyl}pyrrolidin-2-one

1-Tert-butyl-4-{[4-(2-methoxyphenyl)piperazin-1-yl]carbonyl}pyrrolidin-2-one

Cat. No.: B11035689
M. Wt: 359.5 g/mol
InChI Key: XDJDQGBKHZZLRF-UHFFFAOYSA-N
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Description

1-Tert-butyl-4-{[4-(2-methoxyphenyl)piperazin-1-yl]carbonyl}pyrrolidin-2-one is a complex organic compound that features a pyrrolidinone core, a piperazine ring, and a methoxyphenyl group

Preparation Methods

The synthesis of 1-Tert-butyl-4-{[4-(2-methoxyphenyl)piperazin-1-yl]carbonyl}pyrrolidin-2-one typically involves multiple steps, starting from commercially available precursors. The synthetic route often includes the following steps:

    Formation of the Piperazine Derivative: The piperazine ring is functionalized with the methoxyphenyl group through nucleophilic substitution reactions.

    Coupling with Pyrrolidinone: The functionalized piperazine is then coupled with a pyrrolidinone derivative under conditions that promote the formation of the desired amide bond.

    Introduction of the Tert-butyl Group: The tert-butyl group is introduced through alkylation reactions, often using tert-butyl halides in the presence of a base.

Industrial production methods may involve optimization of these steps to improve yield and scalability, often employing catalytic processes and continuous flow techniques to enhance efficiency.

Chemical Reactions Analysis

1-Tert-butyl-4-{[4-(2-methoxyphenyl)piperazin-1-yl]carbonyl}pyrrolidin-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carbonyl group to an alcohol.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions to optimize reaction rates and yields.

Scientific Research Applications

1-Tert-butyl-4-{[4-(2-methoxyphenyl)piperazin-1-yl]carbonyl}pyrrolidin-2-one has a wide range of applications in scientific research:

    Medicinal Chemistry: It serves as a building block for the synthesis of potential therapeutic agents, particularly in the development of drugs targeting neurological disorders.

    Biological Studies: The compound is used in studies investigating receptor-ligand interactions, given its ability to interact with various biological targets.

    Industrial Applications: It is employed in the synthesis of advanced materials and as an intermediate in the production of complex organic molecules.

Mechanism of Action

The mechanism of action of 1-Tert-butyl-4-{[4-(2-methoxyphenyl)piperazin-1-yl]carbonyl}pyrrolidin-2-one involves its interaction with specific molecular targets, such as neurotransmitter receptors or enzymes. The piperazine ring and methoxyphenyl group facilitate binding to these targets, modulating their activity and leading to the desired pharmacological effects. The exact pathways involved depend on the specific application and target of the compound.

Comparison with Similar Compounds

1-Tert-butyl-4-{[4-(2-methoxyphenyl)piperazin-1-yl]carbonyl}pyrrolidin-2-one can be compared with other similar compounds, such as:

    Tert-butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate: This compound shares the piperazine core but differs in the substituents, leading to variations in biological activity and chemical reactivity.

    Tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate: Another derivative with distinct functional groups, offering different pharmacological profiles and synthetic applications.

Properties

Molecular Formula

C20H29N3O3

Molecular Weight

359.5 g/mol

IUPAC Name

1-tert-butyl-4-[4-(2-methoxyphenyl)piperazine-1-carbonyl]pyrrolidin-2-one

InChI

InChI=1S/C20H29N3O3/c1-20(2,3)23-14-15(13-18(23)24)19(25)22-11-9-21(10-12-22)16-7-5-6-8-17(16)26-4/h5-8,15H,9-14H2,1-4H3

InChI Key

XDJDQGBKHZZLRF-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)N1CC(CC1=O)C(=O)N2CCN(CC2)C3=CC=CC=C3OC

Origin of Product

United States

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